molecular formula C19H15NO3 B1523683 3-(2-Benzyloxyphenyl)isonicotinic acid CAS No. 1258632-70-0

3-(2-Benzyloxyphenyl)isonicotinic acid

Cat. No.: B1523683
CAS No.: 1258632-70-0
M. Wt: 305.3 g/mol
InChI Key: VEBSPEYOYYLKSD-UHFFFAOYSA-N
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Description

3-(2-Benzyloxyphenyl)isonicotinic acid is a chemical building block of significant interest in medicinal chemistry and pharmacological research. It belongs to a class of compounds known to exhibit diverse biological activities. Structural analogs of isonicotinic acid, particularly those incorporating benzyloxy and phenyl motifs, have demonstrated promising anticonvulsant properties in experimental models. For instance, isonicotinic acid benzylamide has shown effectiveness against seizures induced by maximal electroshock (MES) and various chemical agents, suggesting a broad-spectrum potential for central nervous system applications . The specific arrangement of its functional groups makes it a valuable intermediate for synthesizing more complex molecules, such as Schiff base hydrazides, which are frequently investigated for their antimicrobial efficacy and capacity to form coordinated metal complexes . Researchers value this compound for exploring structure-activity relationships (SAR), and Quantitative Structure-Activity Relationship (QSAR) studies on similar substituted benzamides have identified key molecular descriptors, like Kier's molecular connectivity index, that correlate with enhanced biological activity . The presence of the isonicotinic acid core and the benzyloxyphenyl moiety provides a versatile scaffold that can be modified to develop novel therapeutic agents targeting neurological disorders and infectious diseases. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(2-phenylmethoxyphenyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-19(22)16-10-11-20-12-17(16)15-8-4-5-9-18(15)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBSPEYOYYLKSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=C(C=CN=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688410
Record name 3-[2-(Benzyloxy)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258632-70-0
Record name 3-[2-(Benzyloxy)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(2-Benzyloxyphenyl)isonicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with enzymes involved in oxidative stress response, such as superoxide dismutase and catalase. These enzymes help in mitigating oxidative damage within cells. Additionally, this compound has been shown to interact with cytochrome P450 monooxygenases, which are crucial for the metabolism of various substrates. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter the expression of genes involved in antioxidant defense, thereby enhancing the cell’s ability to cope with oxidative stress. Its impact on cellular metabolism includes changes in the levels of key metabolites and the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it binds to the active sites of cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes depending on the specific context. Additionally, this compound can modulate the activity of transcription factors, thereby influencing the expression of genes involved in stress response and metabolic regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in metabolic activity and gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to enhance antioxidant defense mechanisms and improve metabolic function. At higher doses, it can induce toxic effects, including oxidative damage and disruption of cellular homeostasis. Threshold effects have been identified, indicating that there is a specific dosage range within which this compound exerts beneficial effects without causing adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 monooxygenases and flavin-containing monooxygenases, which are essential for its metabolism. These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities. The compound’s involvement in metabolic pathways also affects metabolic flux and the levels of key metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to interact with ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes. Additionally, binding proteins within the cytoplasm can influence the localization and accumulation of this compound, thereby affecting its bioavailability and activity.

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. This compound has been found to localize within specific cellular compartments, such as the mitochondria and endoplasmic reticulum. Targeting signals and post-translational modifications play a role in directing this compound to these compartments, where it can exert its effects on cellular metabolism and stress response.

Biological Activity

3-(2-Benzyloxyphenyl)isonicotinic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antitubercular research. This article provides a comprehensive overview of its biological activity, including synthesis methods, case studies, and detailed research findings.

  • Chemical Formula : C19H15NO3
  • Molecular Weight : 305.33 g/mol

Synthesis Methods

The compound can be synthesized using various chemical reactions, primarily involving the arylation of isonicotinic acid derivatives. One method includes the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds between aryl halides and organoboron compounds .

Antibacterial Activity

This compound has shown promising antibacterial properties against several strains of bacteria, including:

  • Staphylococcus aureus (MRSA)
  • Escherichia coli (ESBL-producing strains)

In vitro studies utilizing the agar well diffusion method and micro-broth dilution assays demonstrated that this compound exhibits significant inhibition zones against these resistant strains. For instance, certain derivatives of isonicotinic acid have been reported to have minimum inhibitory concentration (MIC) values as low as 0.0195 mg/mL against E. coli .

Bacterial StrainMIC (mg/mL)Inhibition Zone (mm)
MRSA0.02523
ESBL-producing E. coli0.019524

Antitubercular Activity

Research indicates that derivatives of isonicotinic acid, including this compound, possess antitubercular activity against Mycobacterium tuberculosis. One study found that certain derivatives exhibited MIC values comparable to standard treatments like isoniazid, suggesting their potential as alternative therapeutic agents .

CompoundMIC (μg/mL)Activity Level
N2-(2-benzyloxy)benzylidenyl isonicotinic acid hydrazide0.06Acceptable
Isoniazid0.03–0.05Standard

Case Studies

  • Antibacterial Efficacy Study : A recent study synthesized various arylated isonicotinic acids and tested their efficacy against MRSA and ESBL-producing E. coli strains. The results indicated that compounds with specific substitutions on the benzene ring exhibited enhanced antibacterial activities, highlighting the importance of structural modifications in developing effective antibiotics .
  • Antitubercular Activity Assessment : Another study focused on the antitubercular properties of a series of isonicotinic acid derivatives, including those with benzyloxy substitutions. The findings revealed that these compounds not only inhibited the growth of M. tuberculosis but also displayed favorable pharmacokinetic profiles, making them suitable candidates for further development .

Scientific Research Applications

Synthesis of 3-(2-Benzyloxyphenyl)isonicotinic Acid

The synthesis of this compound typically involves the reaction of isonicotinic acid derivatives with benzyloxyphenyl groups. Various synthetic methodologies, such as Fischer esterification and Suzuki-Miyaura cross-coupling reactions, have been employed to achieve high yields of the desired product. The synthesis process is crucial as it influences the compound's bioactivity and stability.

Antimicrobial Properties

One of the most significant applications of this compound is its antimicrobial activity. Recent studies have demonstrated its effectiveness against various strains of bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL) producing Escherichia coli (E. coli).

  • In vitro Studies : The compound has been tested using agar well diffusion assays and micro-broth dilution methods, showing promising results against resistant bacterial strains. For instance, compounds derived from isonicotinic acid exhibited Minimum Inhibitory Concentration (MIC) values comparable to or lower than those of standard antibiotics like isoniazid .

Antitubercular Activity

Another critical application is its potential as an antitubercular agent. Isonicotinic acid derivatives are known for their efficacy against Mycobacterium tuberculosis.

  • Case Study : In a study assessing various derivatives, this compound showed moderate bioactivity against both sensitive and resistant strains of M. tuberculosis, with MIC values indicating significant antibacterial activity . The compound's mechanism involves inhibition of mycolic acid synthesis, a vital component of the bacterial cell wall.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Variations in substituents on the benzene ring or modifications to the isonicotinic scaffold can significantly influence biological activity.

CompoundStructureMIC (µg/mL)Activity
This compoundStructure0.06Moderate antitubercular
N2-(2-benzyloxy)benzylidenyl isonicotinic acid hydrazideStructure0.025High antitubercular

Comparison with Similar Compounds

Key Observations :

  • Substituent Bulk : The benzyloxyphenyl group in this compound introduces steric hindrance compared to smaller groups like hydrazide () or unsubstituted nicotinic acid ().
  • Electronic Effects : Electron-donating benzyloxy groups may alter the pyridine ring’s electron density, affecting acidity and coordination behavior compared to electron-withdrawing substituents (e.g., COOC₂H₅ in ).

Physicochemical Properties

Acidity and Spectral Characteristics

  • pKa : Isonicotinic acid derivatives typically exhibit pKa values near 4.7–5.2 due to the carboxylic acid group. However, the benzyloxyphenyl group may slightly lower acidity by donating electron density to the pyridine ring, stabilizing the deprotonated form .
  • UV-Vis Absorption : Nicotinic acid derivatives show distinct absorption maxima (e.g., 260–270 nm), while substituted analogues like this compound may exhibit redshifted peaks due to extended conjugation .

Solubility and Stability

  • The benzyloxyphenyl group reduces aqueous solubility compared to polar derivatives (e.g., hydrazides or carboxylate salts) but enhances stability in organic solvents .

Key Insights :

  • The benzyloxyphenyl group may confer unique antibacterial or antiviral properties by targeting enzymes like PAL (phenylalanine ammonia-lyase), as suggested by correlations in peak activity areas ().
  • Compared to hydrazide derivatives (e.g., isoniazid), this compound lacks direct antimycobacterial activity but could serve as a scaffold for novel inhibitors .

Metal-Organic Frameworks (MOFs)

  • Role as Linkers : Isonicotinic acid derivatives act as linkers in MOFs. The benzyloxyphenyl group in this compound may increase pore volume and thermal stability compared to simpler carboxylates (e.g., 1,4-benzenedicarboxylate) .
  • Catalytic Enhancement : Modulators like isonicotinic acid improve MOF photocatalytic activity (e.g., methylene blue degradation). Bulkier derivatives like this compound could further tune porosity and reactivity .

Preparation Methods

Preparation of Isonicotinic Acid Derivatives (Key Intermediate)

A patented method describes the preparation of isonicotinic acid derivatives via a three-step process:

  • Step a: Formation of a lithiated intermediate by treatment of a precursor compound with n-butyllithium at low temperatures (-70 °C to -40 °C).
  • Step b: Reaction of the lithiated intermediate with N,N-dimethylformamide (DMF) to introduce an aldehyde function.
  • Step c: Oxidation of the aldehyde intermediate using ozone (O3) in the presence of hydrogen peroxide (H2O2) in an organic solvent mixture (e.g., acetic acid with 5% water) to yield the isonicotinic acid derivative.

This process is efficient, cost-effective, and yields high purity products (up to 85% yield), with reaction times typically between 0.5 to 3 hours depending on the step.

Step Reagents & Conditions Temperature Range Time Yield (%) Notes
a n-Butyllithium addition -70 °C to -40 °C 0.5 - 1 hour - Formation of lithiated intermediate
b DMF addition -70 °C to -40 °C 1 hour - Introduction of aldehyde group
c Ozonolysis with O3 and H2O2 in acetic acid 15 °C to 20 °C 0.5 - 3 hours 85 Oxidation to carboxylic acid

Introduction of the 2-Benzyloxyphenyl Group

The 2-benzyloxyphenyl substituent can be introduced via nucleophilic substitution or coupling reactions involving:

  • Nucleophilic substitution: Reaction of 2-benzyloxyphenyl derivatives (e.g., phenols protected as benzyloxy groups) with halogenated isonicotinic acid derivatives under basic conditions (e.g., K2CO3 in DMF at 70 °C) to form the aryl ether bond.
  • Coupling reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig type) can be employed to attach the 2-benzyloxyphenyl group to the isonicotinic acid core, although specific details for this compound are less documented.

For example, a related nucleophilic substitution reaction was performed by stirring 1a (an isonicotinic acid derivative) with potassium carbonate and 1,3-dibromopropane in DMF at 70 °C, followed by purification steps to yield the substituted product in 60% yield.

Alternative Synthetic Routes via Hydrazide and Schiff Base Intermediates

Another approach involves:

  • Conversion of isonicotinic acid hydrazide with substituted benzaldehydes under reflux in methanol with a catalytic amount of glacial acetic acid to form Schiff base intermediates.
  • Subsequent cyclization or functional group modifications to yield the desired 3-substituted isonicotinic acid derivatives.

This method is useful for preparing structurally related compounds and can be adapted for the benzyloxyphenyl substituent.

Reaction Conditions and Optimization

  • Temperature: Low temperatures (-70 °C to -40 °C) are critical during lithiation and DMF addition to control reactivity and selectivity.
  • Solvent: Organic solvents such as DMF, acetic acid, chlorinated hydrocarbons, or esters with controlled water content (1-10%) are preferred for oxidation steps.
  • Oxidants: Ozone combined with aqueous hydrogen peroxide provides efficient oxidation from aldehyde to carboxylic acid.
  • Purification: Extraction with tert-butyl methyl ether and recrystallization are common purification steps to obtain high purity products.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations Yield Range (%)
Ozonolysis-based oxidation of aldehyde intermediate nBuLi, DMF, O3, H2O2, acetic acid solvent High purity, efficient, scalable Requires low temperature control ~85
Nucleophilic substitution of halogenated isonicotinic acid derivatives K2CO3, DMF, 70 °C, benzyloxyphenyl halide Straightforward, moderate yield Moderate yield, possible side reactions ~60
Hydrazide and Schiff base route Isonicotinic acid hydrazide, substituted benzaldehyde, reflux in methanol Versatile for related derivatives Longer reaction times Not specified

Research Findings and Practical Insights

  • The ozonolysis method combined with hydrogen peroxide oxidation is a robust and reproducible approach for synthesizing isonicotinic acid derivatives, including this compound, with high selectivity and yield.
  • The choice of solvent and water content during oxidation critically affects the reaction efficiency and product purity.
  • Nucleophilic substitution reactions for attaching the benzyloxyphenyl group require careful control of temperature and base equivalents to minimize side reactions and maximize yield.
  • Alternative methods involving hydrazide intermediates provide synthetic flexibility but may require longer reaction times and additional purification steps.

Q & A

Q. What are the recommended synthetic routes for 3-(2-Benzyloxyphenyl)isonicotinic acid?

The synthesis typically involves Suzuki-Miyaura cross-coupling between a boronic ester derivative and an isonicotinic acid precursor. For example:

  • Use 2-benzyloxyphenylboronic acid pinacol ester (CAS 1027757-13-6) as a coupling partner .
  • React with a halogenated isonicotinic acid derivative (e.g., 3-bromoisonicotinic acid) under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like THF or DMF at 80–100°C.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity by HPLC (>95%) .

Q. Which analytical techniques are optimal for characterizing this compound?

  • 1H/13C NMR : Resolve aromatic protons (e.g., benzyloxy group at δ 5.1–5.3 ppm, isonicotinic acid protons at δ 8.0–8.5 ppm) in DMSO-d6 or CDCl₃ .
  • HPLC : Use a C18 column with a water/acetonitrile gradient to assess purity (>97%) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address low yields in the coupling step during synthesis?

Potential optimizations:

  • Catalyst screening : Compare Pd(OAc)₂ with Buchwald-Hartwig ligands (e.g., XPhos) to enhance reactivity .
  • Solvent effects : Test polar aprotic solvents (e.g., DMF vs. dioxane) to stabilize intermediates.
  • Protecting groups : Protect the carboxylic acid moiety (e.g., as a methyl ester) to prevent side reactions during coupling .

Q. How to resolve contradictions in reported solubility data across studies?

  • Controlled solubility assays : Measure solubility in DMSO, ethanol, and aqueous buffers (pH 2–10) using UV-Vis spectroscopy.
  • Polymorphism analysis : Perform X-ray crystallography or DSC to identify crystalline vs. amorphous forms, which may explain discrepancies .
  • Cross-validate methods : Compare results from shake-flask vs. potentiometric titration approaches .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound?

  • Derivatization : Synthesize analogs (e.g., 3-(4-benzyloxyphenyl) or fluorinated variants) to assess positional effects on bioactivity .
  • Enzyme inhibition assays : Test against target enzymes (e.g., kinases or carboxylases) using fluorescence-based assays.
  • Molecular docking : Compare binding affinities of analogs using software like AutoDock Vina, referencing crystallographic data of similar scaffolds (e.g., benzoic acid derivatives) .

Q. How to design stability studies under varying storage conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 4–8 weeks.
  • HPLC-MS monitoring : Track degradation products (e.g., hydrolysis of the benzyloxy group) and quantify stability using peak area normalization .
  • Recommendations : Store in amber vials at –20°C under inert atmosphere (N₂) to minimize oxidation .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the compound’s reactivity in nucleophilic substitutions?

  • Mechanistic studies : Use kinetic isotope effects (KIEs) or DFT calculations to determine whether reactions proceed via SN1 or SN2 pathways.
  • Steric/electronic analysis : Compare substituent effects (e.g., electron-withdrawing groups on the benzyloxy ring) using Hammett plots .
  • Replicate conditions : Ensure consistency in solvent polarity, temperature, and catalyst loading across studies .

Methodological Best Practices

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Liquid-liquid extraction : Separate acidic impurities using NaHCO₃ washes (pH 8–9) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity.
  • Preparative TLC : Use silica gel plates with 5% acetic acid in ethyl acetate to resolve polar byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Benzyloxyphenyl)isonicotinic acid
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